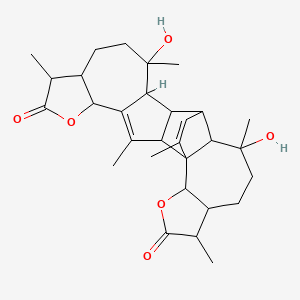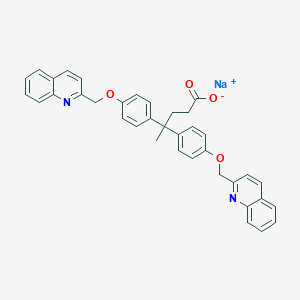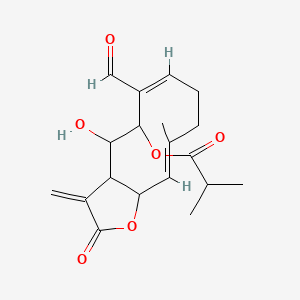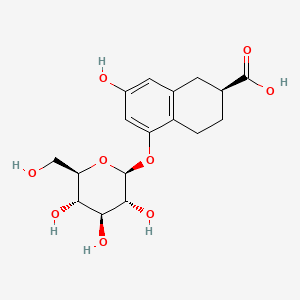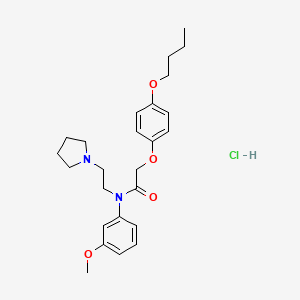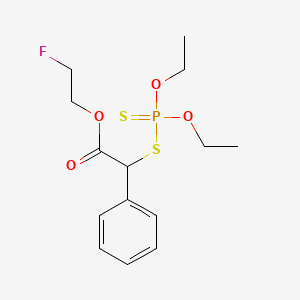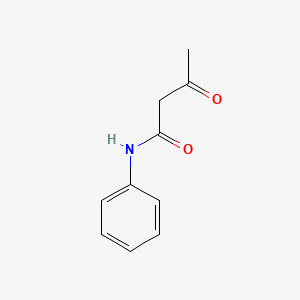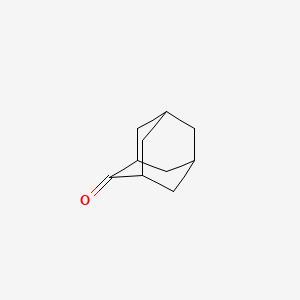
2-Adamantanone
概要
説明
Synthesis Analysis
Unsaturated adamantane derivatives, such as 2-Adamantanone, can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds . The synthesis of 2-Adamantanone involves various methods, including the use of 1,1-dilithio-1-sila-2,3,4,5-tetraphenylsilole .Molecular Structure Analysis
The molecular structure of 2-Adamantanone has been analyzed using density functional theory (DFT) using a 6-31G (d,p) basis set .Chemical Reactions Analysis
2-Adamantanone is highly reactive, offering extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives . It reacts with 1,1-dilithio-1-sila-2,3,4,5-tetraphenylsilole to yield 5-silafulvene .Physical And Chemical Properties Analysis
2-Adamantanone has a molecular weight of 150.22 g/mol . It has a melting point range of 256 - 258 °C and an estimated boiling point of 211.78°C .科学的研究の応用
Pharmaceutical Applications
2-Adamantanone is utilized in the pharmaceutical industry for its ability to enhance the lipophilicity and pharmacological properties of drugs. It serves as a core structure in the design of new drug delivery systems, particularly in targeted drug delivery and surface recognition. The adamantane moiety, to which 2-Adamantanone belongs, is introduced into active drug structures to improve their efficacy .
Polymer Synthesis
In the field of polymer science, 2-Adamantanone is employed as a monomer for the synthesis of high-performance polymers. Its derivatives are used to create thermally stable and high-energy polymers with applications ranging from industrial components to advanced aerospace materials .
Bioactive Compounds Research
Researchers leverage 2-Adamantanone in the synthesis of bioactive compounds. Its reactivity allows for the creation of various functional derivatives that exhibit biological activity, including potential applications in cancer therapy and immunomodulation .
Nanotechnology
2-Adamantanone plays a significant role in nanotechnology, particularly in the development of nanodiamonds and diamondoids. Its unique cage-like structure is conducive to creating self-assembled supramolecular systems, which have implications in biomedical applications and basic chemical investigations .
Materials Science
In materials science, 2-Adamantanone is investigated for its potential as a solid electrolyte in all-solid-state lithium-ion batteries. Its large temperature window for conductivity and high dipole moment make it a promising candidate for energy storage technologies .
Fuel and Oil Industry
The high reactivity of 2-Adamantanone derivatives makes them valuable as starting materials for the synthesis of thermally stable and high-energy fuels and oils. These compounds contribute to the development of advanced fuels with improved performance characteristics .
作用機序
Target of Action
The primary target of 2-Adamantanone is the enzyme Camphor 5-monooxygenase . This enzyme is found in the organism Pseudomonas putida . The role of this enzyme is to catalyze the oxidation of camphor, a bicyclic monoterpene ketone .
Mode of Action
2-Adamantanone interacts with its target, Camphor 5-monooxygenase, by serving as a substrate for the enzyme . The enzyme catalyzes the oxidation of 2-Adamantanone, leading to the formation of 5-hydroxyadamantan-2-one .
Biochemical Pathways
The biochemical pathway affected by 2-Adamantanone involves the oxidation of the compound by Camphor 5-monooxygenase . This leads to the formation of 5-hydroxyadamantan-2-one . Additionally, 2-Adamantanone can also be converted to 4-oxahomoadamantan-5-one by the enzyme camphor 1,2-monooxygenase . These reactions are part of the camphor catabolism pathway in Pseudomonas putida .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 2-Adamantanone is currently unknown .
Result of Action
The molecular effect of 2-Adamantanone’s action is the formation of 5-hydroxyadamantan-2-one and 4-oxahomoadamantan-5-one . These compounds are formed as a result of the oxidation of 2-Adamantanone by the enzymes Camphor 5-monooxygenase and camphor 1,2-monooxygenase, respectively
将来の方向性
The adamantane moiety, including 2-Adamantanone, is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications is encouraged .
特性
IUPAC Name |
adamantan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKFYARMMIESOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022108 | |
| Record name | 2-Adamantanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Adamantanone | |
CAS RN |
700-58-3 | |
| Record name | Adamantanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adamantanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adamantanone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02125 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Adamantanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Adamantanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]decan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADAMANTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI7W503L08 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

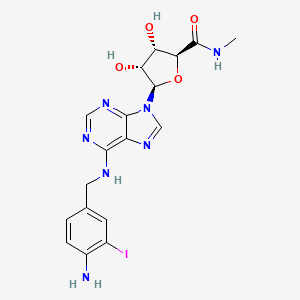
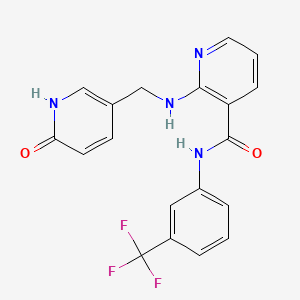
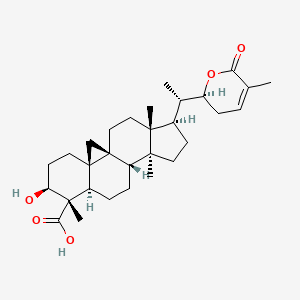
![(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B1666479.png)
